![molecular formula C16H14ClN5O2 B2432111 6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide CAS No. 1356621-54-9](/img/structure/B2432111.png)
6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide is an intriguing compound known for its unique chemical structure and potential applications in various scientific fields. It belongs to a class of compounds characterized by the presence of a triazole ring linked to a pyridine moiety via a methylene bridge, and a carboxamide group substituting the pyridine ring.
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis usually begins with the preparation of the triazole intermediate. This is achieved through a cyclization reaction involving 4-methoxyphenylhydrazine and formylacetone under acidic conditions.
Halogenation: : The next step involves the chlorination of the pyridine ring. Pyridine is treated with a chlorinating agent such as phosphorus pentachloride or thionyl chloride under reflux conditions to introduce the chloro substituent.
Condensation Reaction: : The final step is the condensation of the chlorinated pyridine with the triazole intermediate. This is done in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to yield the final compound.
Industrial Production Methods
Industrial production may follow the same synthetic pathway but is scaled up. Optimization of reaction conditions to maximize yield and purity is crucial. Automated continuous flow systems are often employed to ensure consistent production quality.
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions primarily at the methoxyphenyl and triazole moieties.
Reduction: : Reduction reactions may be less common but can occur under specific conditions, typically targeting the chloro group or the triazole ring.
Substitution: : The chloro group on the pyridine ring makes it susceptible to nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: : Nucleophiles like amines, thiols, or phenolates in polar solvents under basic conditions.
Major Products Formed
The main products formed from these reactions include various substituted derivatives of the original compound, each potentially offering unique properties and applications.
In Chemistry
This compound is widely used as a building block in the synthesis of more complex molecules due to its reactive functional groups. It serves as a precursor for various heterocyclic compounds.
In Biology
In biological research, it is studied for its potential antimicrobial and antifungal properties. The triazole ring is a known pharmacophore in many antifungal agents, suggesting similar activity for this compound.
In Medicine
The compound's structure hints at potential pharmaceutical applications, particularly in developing drugs targeting fungal infections. Its interactions with enzymes and proteins in pathogens make it a candidate for further research.
In Industry
It is used in the development of advanced materials, including polymers and coatings, due to its robust chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes involved in metabolic pathways of microorganisms. The triazole ring plays a crucial role in inhibiting enzyme activity by binding to the active site, thus preventing the pathogen from proliferating.
Similar Compounds
1-(4-Methoxyphenyl)-1H-1,2,4-triazole: : Similar in structure but lacks the chloro and pyridine components.
6-Chloro-N-[(1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide: : Similar but with a different substitution pattern on the triazole ring.
Fluconazole: : A well-known antifungal agent with a triazole ring but different overall structure.
Uniqueness
What sets 6-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-3-carboxamide apart is its combined structure, bringing together the reactivity of the chloro-pyridine and the bioactivity of the triazole-methoxyphenyl moieties. This dual nature enhances its versatility and potential efficacy in diverse applications.
This compound’s journey from synthesis to application highlights the fascinating interplay between structure and function in the realm of chemical and biological sciences. Whether it's in the lab or a future pharmaceutical product, the potential is vast.
Properties
IUPAC Name |
6-chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-12-5-2-10(3-6-12)15-20-14(21-22-15)9-19-16(23)11-4-7-13(17)18-8-11/h2-8H,9H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZUPAPBIZIAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2432031.png)
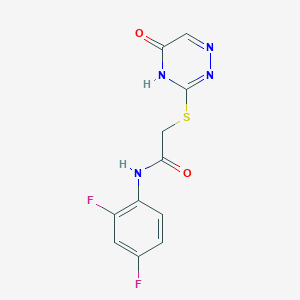

![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)
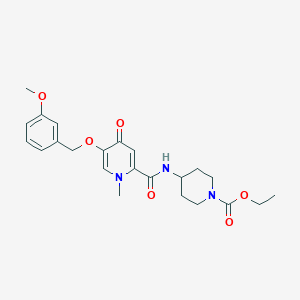
![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)
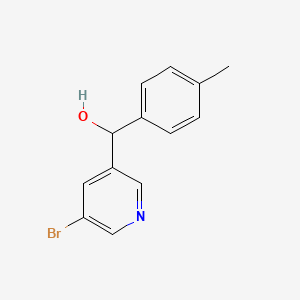
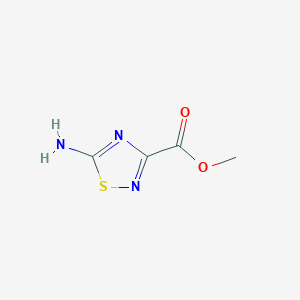
![3-[(2-aminoethyl)amino]benzoicaciddihydrochloride](/img/structure/B2432044.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2432045.png)
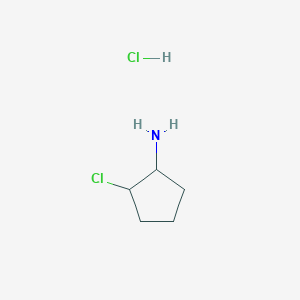
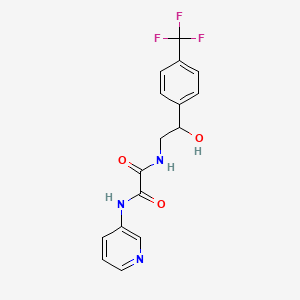
![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)
